

# (R)-3-N-Cbz-Aminopyrrolidine chemical properties

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## Compound of Interest

Compound Name: (R)-3-N-Cbz-Aminopyrrolidine

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An In-depth Technical Guide on the Core Chemical Properties of **(R)-3-N-Cbz-Aminopyrrolidine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(R)-3-N-Cbz-Aminopyrrolidine**, also known as (R)-Benzyl 3-aminopyrrolidine-1-carboxylate, is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1] The presence of a carbobenzyloxy (Cbz) protecting group on the ring nitrogen and a primary amine at the 3-position of the chiral center makes it a versatile intermediate for introducing specific functionalities into complex molecules.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery, supported by visualizations of key workflows.

## Chemical and Physical Properties

**(R)-3-N-Cbz-Aminopyrrolidine** is commercially available and typically appears as a colorless liquid or a white to off-white solid.[2][4] It is characterized by the empirical formula  $C_{12}H_{16}N_2O_2$  and a molecular weight of 220.27 g/mol.[5][6]

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **(R)-3-N-Cbz-Aminopyrrolidine**.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[5][6]
Molecular Weight	220.27 g/mol	[5][6]
CAS Number	122536-73-6	[2][5]
Appearance	Colorless liquid or white to off-white solid	[2][4]
Boiling Point	315 °C	[5][7]
Density	1.155 g/mL at 25 °C	[2][5]
Refractive Index	n <sub>20/D</sub> 1.548	[5][7]
Optical Rotation	[α] <sub>20/D</sub> = -4 to -2 ° (c = 1 in Methanol)	[2]
Flash Point	> 110 °C (> 230 °F) - closed cup	[5]
Solubility	Sparingly soluble in water.	[4]
pKa (Predicted)	8.95 (most basic)	
LogP (Predicted)	1.35	

## Chemical Reactivity and Stability

The reactivity of **(R)-3-N-Cbz-Aminopyrrolidine** is dictated by its two key functional groups: the Cbz-protected secondary amine within the pyrrolidine ring and the primary amine at the 3-position.

- **N-Cbz Protection:** The carbobenzyloxy group is a stable amine protecting group, resistant to basic and most aqueous acidic conditions.[8] It is readily cleaved by catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C), which is a key feature of its utility in multi-step synthesis.

- **Primary Amine Reactivity:** The primary amine at the C-3 position is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. This allows for the introduction of diverse substituents at this position.
- **Stability and Storage:** The compound is sensitive to air and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon).[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

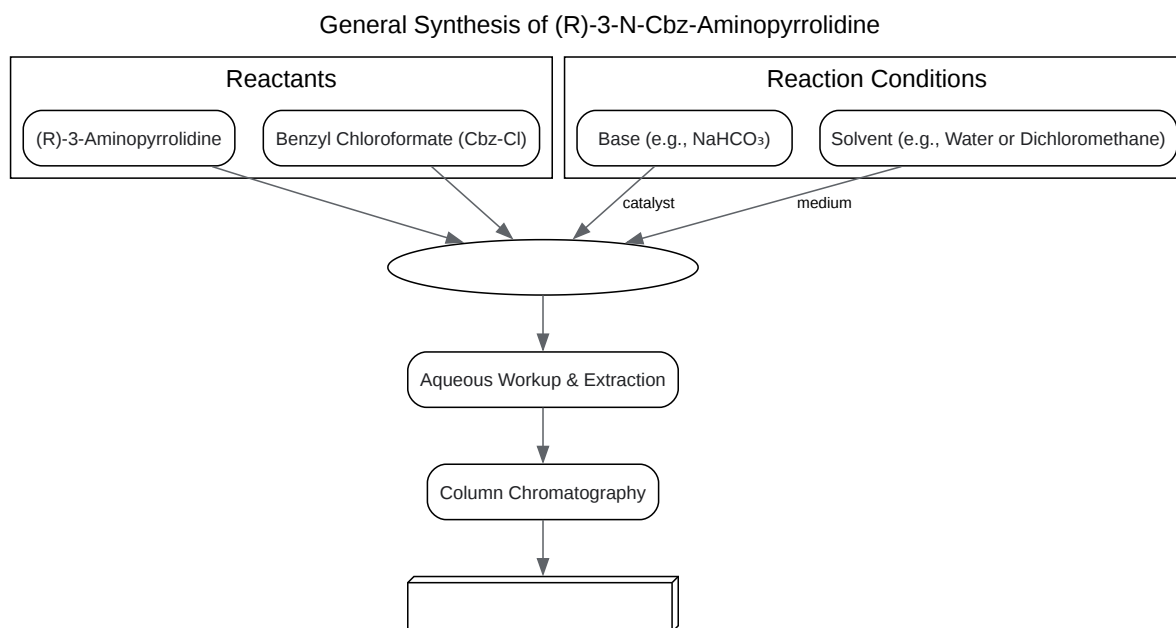
## Experimental Protocols

### Synthesis of (R)-3-N-Cbz-Aminopyrrolidine

A common method for the synthesis of N-Cbz protected amines is the reaction of the corresponding amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4] A green chemistry approach using water as the solvent has also been demonstrated to be effective.[8]

Protocol: N-Benzyloxycarbonylation in Water[8]

- **Reaction Setup:** To a round-bottom flask, add (R)-3-Aminopyrrolidine (1 mmol, 1 equivalent).
- **Reagent Addition:** Add distilled water (3 mL) to the flask. While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.05 mmol, 1.05 equivalents) dropwise to the mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion of the reaction, add water (10 mL) to the mixture.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by column chromatography on silica gel (eluent: hexane-ethyl acetate) to yield the pure **(R)-3-N-Cbz-Aminopyrrolidine**.



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Caption: Synthetic workflow for **(R)-3-N-Cbz-Aminopyrrolidine**.

## Analytical Method: HPLC Analysis

While direct analysis is possible, a common method for analyzing primary amines like the parent compound involves pre-column derivatization to introduce a chromophore, followed by HPLC analysis. A similar principle can be applied for purity determination.

Protocol: Pre-column Derivatization for HPLC Analysis (Adapted)[[10](#)]

This protocol is for the parent amine but illustrates the principle of derivatization for analysis.

- **Derivatization:** React a known quantity of the analyte with a derivatizing agent that imparts UV activity (e.g., Boc anhydride or Dansyl chloride) in an appropriate solvent system (e.g., methanol with a mild base like triethylamine).
- **Sample Preparation:** After the reaction is complete (typically monitored by TLC), quench the reaction and dilute the sample to a known concentration (e.g., 0.5 mg/mL) with the mobile phase.
- **HPLC Conditions:**
  - **Column:** C18 reverse-phase column (e.g., Phenomenex Gemini).
  - **Mobile Phase:** A gradient of acetonitrile and water (or a suitable buffer).
  - **Flow Rate:** 0.8 - 1.0 mL/min.
  - **Detection:** UV detector at a wavelength appropriate for the derivatizing group (e.g., 210 nm for Boc).
  - **Column Temperature:** 25 °C.
- **Analysis:** Inject the sample (e.g., 10 µL) and analyze the resulting chromatogram. Purity can be calculated using the area normalization method.

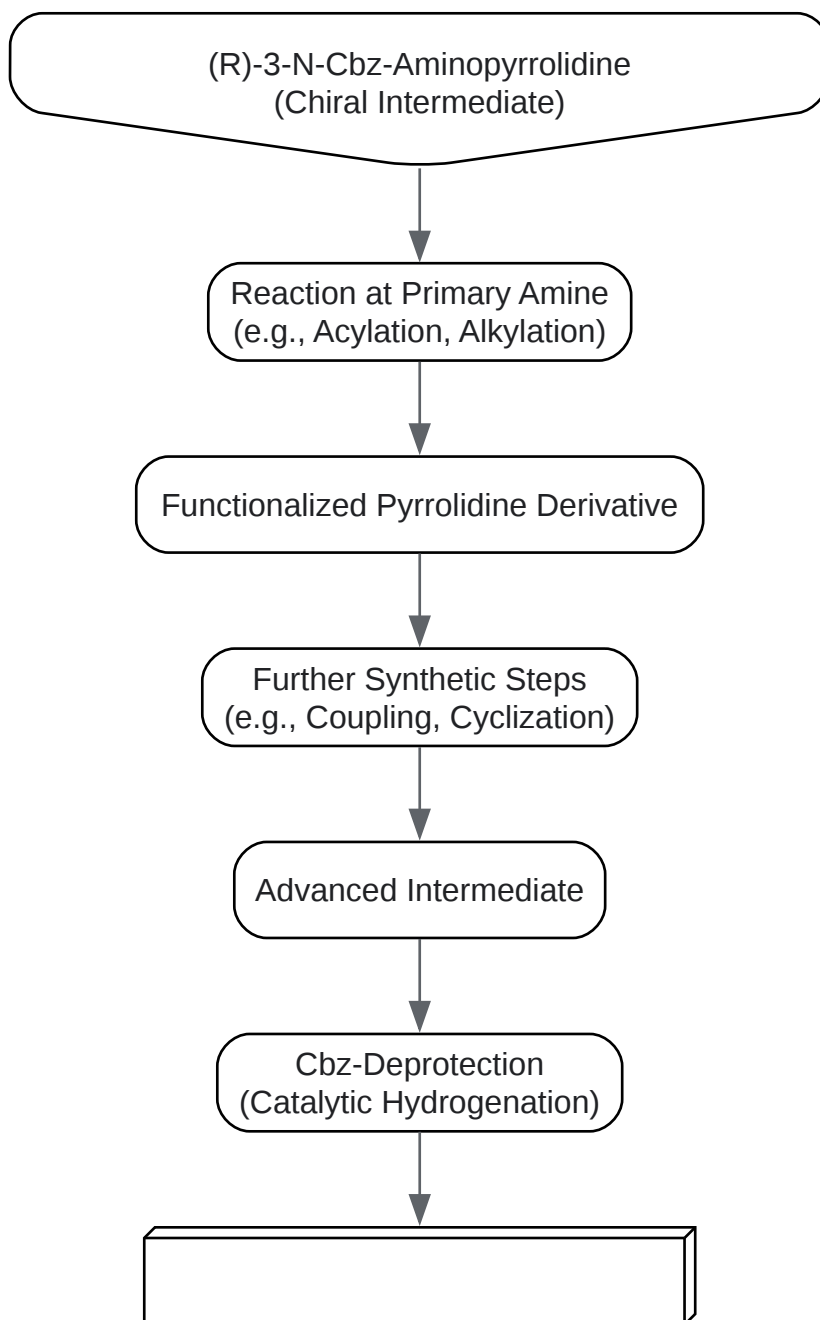
## Applications in Research and Drug Development

The chiral nature and bifunctional structure of **(R)-3-N-Cbz-Aminopyrrolidine** make it a valuable intermediate in the synthesis of high-value, complex molecules, particularly for pharmaceutical applications.<sup>[2]</sup>

- **Chiral Building Block:** Its primary use is as a chiral synthon, allowing for the stereospecific construction of enantiomerically pure drugs.<sup>[2]</sup> This is crucial as different enantiomers of a drug can have vastly different biological activities and safety profiles.
- **Synthesis of Bioactive Molecules:** It serves as a key intermediate in the synthesis of various pharmaceutical agents.<sup>[2][3]</sup>

- Cancer Therapy: It is used in a key step for the preparation of AZ82, a specific inhibitor of the motor protein KIFC1, which is a target in cancer therapy.[\[5\]](#)
- A1 Adenosine Receptor Agonists: It is a key intermediate in the synthesis of N<sup>6</sup>-substituted adenosine analogs that are potent agonists for the A1 adenosine receptor (A1AR), which are explored for various therapeutic applications.[\[5\]](#)
- Peptide Synthesis: The compound is also applied in the synthesis of peptides and peptidomimetics, where its defined stereochemistry is essential for creating specific secondary structures and biological interactions.[\[2\]](#)[\[4\]](#)

## Role in Targeted Drug Synthesis



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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